Computational LogP (Lipophilicity) Comparison: Target Compound vs. Unsubstituted Analogs
Computational prediction of the octanol-water partition coefficient (LogP) provides a quantitative measure of lipophilicity. The target compound, 2-Isocyanato-4-methyl-1,1'-biphenyl, has a reported predicted LogP value of 3.63 . This is notably higher than its closest unsubstituted analog, 2-Biphenylyl isocyanate (CAS 17337-13-2), which has a predicted LogP of 3.07, and 4-Biphenylyl isocyanate (CAS 92-95-5) with a LogP of 3.41 . This 0.56 unit increase in LogP indicates significantly higher lipophilicity, which can influence cellular permeability and off-target binding in medicinal chemistry campaigns.
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.63 |
| Comparator Or Baseline | 2-Biphenylyl isocyanate (LogP = 3.07); 4-Biphenylyl isocyanate (LogP = 3.41) |
| Quantified Difference | ΔLogP = +0.56 (vs 2-isomer); ΔLogP = +0.22 (vs 4-isomer) |
| Conditions | Computational prediction model |
Why This Matters
For procurement decisions in drug discovery, this quantifiable difference in lipophilicity is critical for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) properties of downstream PARP1 inhibitors, making the target compound the necessary starting material for achieving specific LogP profiles.
